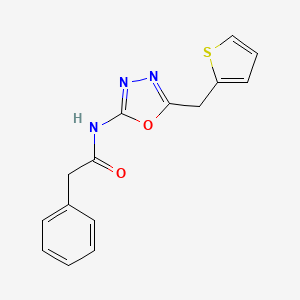

2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

2-Phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS: 1049174-60-8) is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and an acetamide moiety linked to a phenyl group at position 2.

Properties

IUPAC Name |

2-phenyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(9-11-5-2-1-3-6-11)16-15-18-17-14(20-15)10-12-7-4-8-21-12/h1-8H,9-10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFCASSKWYZPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophene moiety: This step involves the alkylation of the oxadiazole ring with a thiophene-containing alkyl halide.

Attachment of the phenylacetamide group: This final step involves the acylation of the oxadiazole-thiophene intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the phenyl ring.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of oxadiazoles, including 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide, show significant antiviral properties. A study highlighted the synthesis of a series of non-nucleoside dengue viral polymerase inhibitors based on oxadiazole scaffolds. These compounds demonstrated potent activity against all four serotypes of the dengue virus, with some exhibiting submicromolar activity in vitro against clinical isolates .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer potential. A recent study focused on the synthesis of various 1,3,4-oxadiazole derivatives and their evaluation as anticancer agents. These compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . The mechanism often involves the interruption of cellular signaling pathways that promote tumor growth.

Neuroprotective Effects

The neuroprotective capabilities of oxadiazoles have been explored in models of neurodegenerative diseases like Alzheimer's disease. Compounds containing the oxadiazole moiety have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. One study reported that certain oxadiazole derivatives improved cognitive functions in rat models induced by scopolamine and amyloid-beta .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. The presence of specific substituents on the phenyl ring and the oxadiazole core significantly influences biological activity:

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

Case Study 1: Dengue Virus Inhibition

A series of synthesized oxadiazole derivatives were evaluated for their ability to inhibit dengue virus polymerase. The most effective compounds were found to significantly reduce viral replication in vitro, demonstrating their potential as therapeutic agents against viral infections .

Case Study 2: Neuroprotective Activity

In a behavioral study involving rat models, compounds derived from oxadiazoles were tested for their impact on memory and cognitive function. Results indicated that specific derivatives could ameliorate cognitive deficits associated with Alzheimer's disease models .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells. The thiophene moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 1,3,4-oxadiazole-acetamide derivatives, which are widely explored for their pharmacological and material properties. Below is a comparative analysis with structurally similar compounds:

Substituent Variations on the Oxadiazole Core

- Thiophen-2-ylmethyl vs. Diphenylmethyl ():

The compound in -{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, replaces the thiophen-2-ylmethyl group with a bulkier diphenylmethyl substituent. This difference likely reduces solubility but enhances steric interactions in biological targets . - Thiophen-2-ylmethyl vs. These modifications correlate with higher melting points (>300°C for 4b) .

Acetamide Side Chain Modifications

- Phenyl vs. Pyrazine/Aryl Groups (–3, 8):

The target compound’s phenyl group contrasts with pyrazine (), sulfamoylphenyl (), or chlorophenyl () substituents. For instance, 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () exhibits potent antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance bioactivity .

Table 1: Key Properties of Selected 1,3,4-Oxadiazole-Acetamide Derivatives

Biological Activity

The compound 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide includes a phenyl group, a thiophene moiety, and an oxadiazole ring. This unique combination contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃OS |

| Molecular Weight | 299.35 g/mol |

| IUPAC Name | 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide |

Antiviral Properties

Recent studies have highlighted the antiviral potential of oxadiazole derivatives against various viruses. For instance, compounds similar to 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide have been shown to inhibit the dengue virus polymerase with submicromolar activity across different serotypes . The structure–activity relationship (SAR) studies indicate that modifications in the oxadiazole ring significantly affect antiviral efficacy.

Neuroprotective Effects

Research has demonstrated that oxadiazole derivatives can exhibit neuroprotective effects. A study reported that compounds with similar scaffolds improved cognitive functions in animal models of Alzheimer's disease (AD). Specifically, they inhibited acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain . The IC50 values for AChE inhibition for related compounds ranged from 0.052 μM to 8.3 μM, suggesting potent activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have shown significant growth inhibition against various cancer cell lines. The National Cancer Institute's panel indicated GI50 values ranging from 0.20 to 2.58 μM for related oxadiazole compounds . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

- Antiviral Activity Against Dengue Virus

- Neuroprotective Effects in Alzheimer's Disease Models

- Anticancer Efficacy

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How is spectroscopic analysis used to confirm the structure of thiophene-oxadiazole acetamide hybrids?

Answer:

- IR Spectroscopy: Confirms the presence of amide C=O (~1680 cm⁻¹), oxadiazole C=N (~1600 cm⁻¹), and thiophene C-S (~680 cm⁻¹) .

- ¹H-NMR: Key signals include:

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., m/z 356 for C₁₇H₁₄N₃O₂S) .

Advanced: How can computational methods predict electronic properties and reactivity of this compound?

Answer:

- DFT Calculations: Using B3LYP/6-31G* basis sets to determine HOMO-LUMO gaps (e.g., 4.5–5.2 eV), MESP maps (electron-rich regions at oxadiazole and thiophene rings), and Fukui indices for nucleophilic/electrophilic sites .

- Applications: Predicts binding affinity to biological targets (e.g., enzymes) and guides structural modifications for enhanced activity .

Advanced: How are biological activities (e.g., anticancer, enzyme inhibition) evaluated, and how are conflicting data resolved?

Answer:

- Anticancer Assays: MTT assays against cell lines (e.g., MCF7, PC3) with IC₅₀ values compared to controls like doxorubicin. Caspase-3/9 activation assays confirm apoptosis induction .

- Enzyme Inhibition: LOX (lipoxygenase) or BChE (butyrylcholinesterase) inhibition measured via spectrophotometry (IC₅₀ reported in μM) .

- Resolving Contradictions: Differences in activity across studies may arise from substituent effects (e.g., electron-withdrawing groups enhance LOX inhibition) or assay conditions (e.g., pH, incubation time). Meta-analysis of substituent trends is recommended .

Q. Table 2: Biological Activity Data

| Assay Type | Target | IC₅₀/Activity | Key Structural Feature | Evidence |

|---|---|---|---|---|

| Caspase Activation | MCF7 | 2.1 μM (Caspase-3) | 4-Cl substituent | |

| LOX Inhibition | LOX | 15.14 μM | Trifluoromethyl group |

Advanced: What strategies address discrepancies in crystallographic data for polymorphic forms?

Answer:

- X-ray Crystallography: Use SHELXL for refinement (R-factor < 0.05) and Mercury for void analysis/packing similarity. Compare unit cell parameters (a, b, c) to identify polymorphs .

- Thermal Analysis: DSC (Differential Scanning Calorimetry) detects melting point variations (>5°C differences indicate polymorphism) .

Basic: What crystallization solvents yield high-quality crystals for X-ray studies?

Answer:

- Preferred Solvents: Dioxane (mp >300°C), ethanol, or DMF-AcOH (1:1) mixtures, which promote slow evaporation and minimize solvate formation .

- Technique: Slow cooling from reflux or vapor diffusion with hexane/ethyl acetate .

Advanced: How is reaction progress monitored during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.